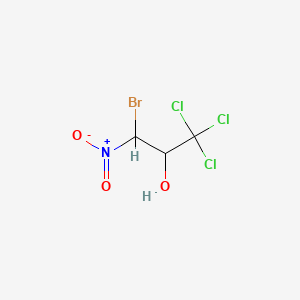
2-Propanol, 3-bromo-1,1,1-trichloro-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 3-bromo-1,1,1-trichloro-3-nitro- is a chemical compound with the molecular formula C3H4BrCl3NO2. It is a brominated and chlorinated nitro alcohol, which makes it a compound of interest in various chemical reactions and applications .
Preparation Methods
The synthesis of 2-Propanol, 3-bromo-1,1,1-trichloro-3-nitro- typically involves the bromination and chlorination of 2-propanol, followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and yield .
Chemical Reactions Analysis
2-Propanol, 3-bromo-1,1,1-trichloro-3-nitro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the nitro group to an amine group, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-Propanol, 3-bromo-1,1,1-trichloro-3-nitro- has several applications in scientific research:
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its ability to modify biological pathways.
Mechanism of Action
The mechanism of action of 2-Propanol, 3-bromo-1,1,1-trichloro-3-nitro- involves its interaction with molecular targets through hydrogen bonding and electrophilic substitution. The nitro group can participate in electron-withdrawing interactions, while the bromine and chlorine atoms can undergo nucleophilic attacks, leading to various chemical transformations .
Comparison with Similar Compounds
Similar compounds to 2-Propanol, 3-bromo-1,1,1-trichloro-3-nitro- include:
2-Bromo-2-nitro-1,3-propanediol: This compound also contains bromine and nitro groups but differs in its molecular structure and reactivity.
3-Bromo-1,1,1-trifluoro-2-propanol: Another brominated alcohol, but with trifluoromethyl groups instead of trichloro groups, leading to different chemical properties and applications.
The uniqueness of 2-Propanol, 3-bromo-1,1,1-trichloro-3-nitro- lies in its combination of bromine, chlorine, and nitro groups, which provide a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
23279-12-1 |
|---|---|
Molecular Formula |
C3H3BrCl3NO3 |
Molecular Weight |
287.32 g/mol |
IUPAC Name |
3-bromo-1,1,1-trichloro-3-nitropropan-2-ol |
InChI |
InChI=1S/C3H3BrCl3NO3/c4-2(8(10)11)1(9)3(5,6)7/h1-2,9H |
InChI Key |
XSSZFKZNAPYLIR-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])Br)(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















